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molecular formula C9H18N2 B1299894 (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine CAS No. 60419-23-0

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Cat. No. B1299894
M. Wt: 154.25 g/mol
InChI Key: YLBWRMSQRFEIEB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591737

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH2:14][CH2:13][CH2:12][C@@H:8]1[C:9]([NH2:11])=O>O1CCCC1>[N:11]1([CH2:9][CH:8]2[CH2:12][CH2:13][CH2:14][NH:7]2)[CH2:13][CH2:12][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](C(=O)N)CCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
quenched with 2 ml of 2.5N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of sodium sulfate
WASH
Type
WASH
Details
the filter cake washed with 2×50 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05591737

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH2:14][CH2:13][CH2:12][C@@H:8]1[C:9]([NH2:11])=O>O1CCCC1>[N:11]1([CH2:9][CH:8]2[CH2:12][CH2:13][CH2:14][NH:7]2)[CH2:13][CH2:12][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](C(=O)N)CCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
quenched with 2 ml of 2.5N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of sodium sulfate
WASH
Type
WASH
Details
the filter cake washed with 2×50 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05591737

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH2:14][CH2:13][CH2:12][C@@H:8]1[C:9]([NH2:11])=O>O1CCCC1>[N:11]1([CH2:9][CH:8]2[CH2:12][CH2:13][CH2:14][NH:7]2)[CH2:13][CH2:12][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](C(=O)N)CCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
quenched with 2 ml of 2.5N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of sodium sulfate
WASH
Type
WASH
Details
the filter cake washed with 2×50 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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